molecular formula C15H11ClN2O2S B11606353 N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No.: B11606353
M. Wt: 318.8 g/mol
InChI Key: FDDKDOHSCLJATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-aminobenzothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity, bind to receptor sites, or intercalate into DNA, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is unique due to the presence of both the benzothiazole and chlorophenyl moieties, which may confer specific biological activities and chemical reactivity not observed in other similar compounds.

Properties

Molecular Formula

C15H11ClN2O2S

Molecular Weight

318.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C15H11ClN2O2S/c16-10-5-1-2-6-11(10)17-14(19)9-18-12-7-3-4-8-13(12)21-15(18)20/h1-8H,9H2,(H,17,19)

InChI Key

FDDKDOHSCLJATL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C3=CC=CC=C3SC2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.